1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione is an organic compound that features a benzodioxin ring, a pyrrolidine ring, and a hydroxyethyl sulfanyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A possible synthetic route might include:
- Formation of the benzodioxin ring through a cyclization reaction.
- Introduction of the pyrrolidine ring via a condensation reaction.
- Attachment of the hydroxyethyl sulfanyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The hydroxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkoxides or amines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxyethylsulfanyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c16-3-6-21-12-8-13(17)15(14(12)18)9-1-2-10-11(7-9)20-5-4-19-10/h1-2,7,12,16H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDDZULUMIMGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)CC(C3=O)SCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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